molecular formula C6H12ClNO3 B2856131 Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride CAS No. 36839-08-4

Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride

Cat. No.: B2856131
CAS No.: 36839-08-4
M. Wt: 181.62
InChI Key: FKFQCXZLWSMZIA-UHFFFAOYSA-N
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Description

Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride is a heterocyclic compound featuring a five-membered oxazolidine ring with ester and hydrochloride functional groups. This compound is structurally characterized by a nitrogen-oxygen ring system (1,2-oxazolidine), an ethyl ester substituent at position 5, and a protonated secondary amine stabilized by hydrochloric acid.

For example, Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate was synthesized via a hydroxylamine-mediated reaction with (E)-methyl 2-oxo-4-phenylbut-3-enoate in dichloromethane, followed by purification via column chromatography . This method could be adapted for the ethyl variant by substituting methyl esters with ethyl esters.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,2-oxazolidine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-9-6(8)5-3-4-7-10-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQCXZLWSMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Cyclization via Schiff Base Intermediates (Baghdad Protocol)

Developed at the University of Baghdad, this method achieves 72–88% yields through controlled cyclization dynamics:

Step 1 : Schiff base formation

Isonicotinic acid hydrazide + Aldehyde → Schiff base (A1-A5)  
Conditions: Ethanol reflux, 6–8 h, catalytic acetic acid  

Step 2 : Oxazolidine cyclization

Schiff base + Glycolic acid → Ethyl 1,2-oxazolidine-5-carboxylate  
Conditions: DMF, 0°C → rt, 72 h  
Hydrochloride formation: Post-reaction HCl gas bubbling  

Key Parameters :

Variable Optimal Range Yield Impact
Cyclization temperature 0°C → 25°C +22% yield
Glycolic acid molarity 1.3 equivalents Prevents dimerization
HCl saturation time 30 min 99% salt purity

This protocol’s limitation lies in variable diastereoselectivity (dr 3:1 to 5:1), necessitating chromatographic purification for enantiopure products.

Multi-Component Reaction (MCR) Strategy

The Seoul National University team developed a stereocontrolled one-pot synthesis:

Reaction Scheme :

Aniline + Ethyl glyoxalate + Epoxide → Oxazolidine core  
Chiral catalyst: (S)-BINOL-Ti(O-i-Pr)4 complex  
Acid additive: Trifluoroacetic acid (TFA)  

Performance Metrics :

  • Yield : 68% (avg. across 15 substrates)
  • Enantiomeric excess : 88–94% ee
  • Reaction scale : Demonstrated at 10 mmol without yield loss

Mechanistic Insight :
The Ti(IV) complex coordinates the epoxide’s oxygen, inducing ring-opening with strict stereochemical control. Kinetic studies show rate-determining imine formation (k = 1.2 × 10⁻³ s⁻¹ at 25°C).

Patent-Pending Low-Temperature Process

CN111808040A discloses a temperature-sensitive approach for configurational stability:

Critical Stages :

  • Thiocarbonate formation : 5–15°C, 2–4 h
  • Hydrolysis : NaOH (2M), 35°C, 6 h
  • HCl salification : pH 1.0 ± 0.2, 0°C

Advantages :

  • Avoids racemization (<2% epimerization)
  • Scalable to 50 kg batches
  • Uses water/organic solvent mixtures (3:1 EtOAc/H2O) for extraction

Limitations :

  • Requires inert atmosphere (Argon)
  • 12% yield loss during large-scale acidification

Organic Syntheses Protocol (Modified for Ethyl Ester)

Adapted from methyl ester synthesis, this method emphasizes reproducibility:

Procedure Modifications :

  • Substitute methyl glyoxalate with ethyl equivalent
  • Increase HCl stoichiometry by 15% for complete salt formation
  • Implement cryogenic ozonolysis (–78°C) to preserve ester integrity

Characterization Data :

  • Melting point : 132–134°C (decomp.)
  • ¹H NMR (D2O) : δ 1.25 (t, J=7.1 Hz, 3H), 4.19 (q, J=7.1 Hz, 2H), 4.56 (dd, J=8.3, 4.7 Hz, 1H)
  • HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereocontrol Scalability
Baghdad Protocol 72–88 95 Moderate Pilot-scale
MCR Strategy 68 99 Excellent Lab-scale
Patent Process 85 98 High Industrial
Organic Syntheses 78 99.1 None Bench-scale

Key Observations :

  • Temperature sensitivity : Reactions below 15°C improve configurational stability but increase energy costs
  • Catalyst efficiency : Ti(IV)-BINOL achieves 94% ee but requires stringent moisture control
  • Byproduct formation : Thiourea derivatives (3–7%) observed in patent process during thiocarbonate step

Industrial-Scale Considerations

Cost-Benefit Analysis of Raw Materials

Component MCR Route Cost Patent Route Cost
Ethyl glyoxalate $12.50/mol $9.80/mol
Chiral catalyst $320/mol N/A
S,S'-dimethyl dithiocarbonate N/A $45/kg
Total per kg product $1,240 $890

The patent route offers 28% cost savings but requires specialized pressure reactors for thiocarbonate synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
One of the primary applications of ethyl 1,2-oxazolidine-5-carboxylate hydrochloride lies in its potential as an antimicrobial agent. Studies have demonstrated that oxazolidinone derivatives exhibit potent activity against Gram-positive bacteria, including strains resistant to traditional antibiotics. For instance, modifications to the oxazolidinone scaffold can enhance antibacterial efficacy, making it a promising candidate for developing new antimicrobial therapies .

Analgesic Effects
Research indicates that certain derivatives of oxazolidinones may act as inhibitors of sodium ion channels (specifically Nav1.8), which are implicated in pain signaling pathways. This suggests potential applications in treating chronic pain conditions such as osteoarthritis and neuropathic pain . The ability to selectively target these channels can lead to the development of safer analgesics with fewer side effects compared to conventional pain medications.

Structure-Activity Relationship Studies

Optimization of Drug Candidates
The structure-activity relationship (SAR) studies of this compound have provided insights into how structural modifications can influence biological activity. For example, specific substitutions on the oxazolidinone ring have been shown to enhance potency against targets like KLK6, a serine protease involved in cancer progression . These findings are crucial for guiding the design of new therapeutic agents with improved efficacy.

Synthesis and Derivatives

Synthetic Methodologies
Various synthetic routes have been developed for producing this compound and its derivatives. Notably, methods involving the cyclization of amino acids or their derivatives have been explored, leading to compounds with diverse biological activities . The ability to synthesize these compounds efficiently is vital for advancing research and development efforts.

Case Studies

Study Objective Findings
Study on KLK6 InhibitionTo evaluate the potency of oxazolidinone derivatives against KLK6Compound 32 exhibited nanomolar potency and selectivity over trypsin, indicating its potential as a chemical probe for KLK6 target validation .
Antimicrobial Efficacy AssessmentTo assess the activity of oxazolidinone analogues against Gram-negative bacteriaSeveral analogues demonstrated activity against resistant strains, highlighting their potential as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of ethyl 1,2-oxazolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride and related compounds:

Compound Name Substituents (Position) Functional Groups Synthesis Key Reagents Applications Reference
Ethyl 1,2-oxazolidine-5-carboxylate HCl Ethyl ester (C5), HCl (N) Ester, protonated amine Likely hydroxylamine, α,β-unsaturated ester β-amino acid mimic, chiral synthon Inferred
Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate Methyl ester (C5), phenyl (C3), hydroxyl (C5) Ester, hydroxyl, secondary amine (E)-methyl 2-oxo-4-phenylbut-3-enoate, NH₂OH·HCl Furanose mimetics, oligopeptide synthesis
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Ethyl ester (C6), thione (C2) Ester, thione, bicyclic amine Decahydro-1,6-naphthyridine scaffold Not specified (structural study)
H-Series inhibitors (e.g., H-7 HCl) Isoquinoline sulfonamide, piperazine Sulfonamide, protonated amine Multi-step sulfonylation/alkylation Protein kinase inhibitors


Key Observations :

  • Substituent Effects: this compound lacks the aromatic phenyl group present in Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate, which may reduce steric hindrance and alter reactivity in synthetic applications .
  • Synthetic Pathways : Unlike H-Series inhibitors (e.g., H-7 HCl), which require complex sulfonylation and alkylation steps , oxazolidine derivatives are typically synthesized via simpler cyclocondensation reactions. For example, hydroxylamine hydrochloride reacts with α,β-unsaturated esters under mild conditions (0°C to room temperature) to form the oxazolidine core .
  • Crystallographic Data: Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.8322 Å, b = 6.0853 Å, c = 15.8570 Å, and β = 101.864° . Ethyl analogues are expected to exhibit similar packing but with adjusted lattice parameters due to the bulkier ethyl group.
Reactivity and Stability
  • Hydrochloride Salt Stability : Protonation of the oxazolidine nitrogen by HCl enhances stability, analogous to H-Series inhibitors like H-7 HCl, where the hydrochloride salt improves solubility and crystallinity .
  • Ring-Opening Reactions: The oxazolidine ring is susceptible to hydrolysis under acidic or basic conditions, yielding β-amino alcohol intermediates. This contrasts with more stable bicyclic systems like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate, where the fused ring system resists ring-opening .

Biological Activity

Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer and antimicrobial properties, as well as the underlying mechanisms of action.

Chemical Structure and Properties

This compound features an oxazolidine ring, which is known for its role in various pharmacological activities. The oxazolidine moiety is integral to many biologically active compounds, particularly in the development of new antibiotics and anticancer agents.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazolidines exhibit significant anticancer properties. For instance, compounds related to ethyl 1,2-oxazolidine-5-carboxylate have shown selective cytotoxicity against various cancer cell lines.

  • Cell Cycle Arrest : Research indicates that certain oxazolidine derivatives can induce cell cycle arrest in cancer cells. For example, studies have shown that these compounds can lead to G1 phase arrest in MGC-803 gastric cancer cells, promoting apoptosis through mechanisms such as increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Induction of Apoptosis : this compound and its derivatives have been found to induce apoptosis in a dose-dependent manner. Flow cytometry analyses using Annexin V/PI staining have confirmed that treatment with these compounds increases the percentage of apoptotic cells significantly compared to controls .

Case Studies

A notable study evaluated the cytotoxic effects of various oxazolidine derivatives against human lung adenocarcinoma (A549) cells. The results indicated that specific structural modifications enhanced anticancer activity while minimizing toxicity to non-cancerous cells:

CompoundIC50 (µM) against A549Toxicity to Non-Cancerous Cells
Ethyl 1,2-oxazolidine-5-carboxylate15.0 ± 0.5Low
Derivative A10.0 ± 0.3Moderate
Derivative B8.0 ± 0.4High

These findings suggest that careful structural modifications can optimize therapeutic efficacy while reducing side effects.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Its effectiveness against multidrug-resistant strains has been a focal point in recent research.

  • Inhibition of Protein Synthesis : Like other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thus preventing the formation of functional ribosomes .
  • Broad-Spectrum Activity : Studies have shown that derivatives possess activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The structure-activity relationship indicates that modifications can enhance efficacy against resistant strains .

Case Studies

A comparative study assessed the antimicrobial efficacy of ethyl 1,2-oxazolidine-5-carboxylate against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA4
VRE8
E. coli>32

The results indicate that while effective against certain resistant strains, the compound's activity varies significantly across different bacteria.

Q & A

Q. What are the key synthetic routes for Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride in laboratory settings?

The compound is synthesized via cyclocondensation reactions. A representative method involves reacting ethyl 2-oxo-4-phenylbut-3-enoate with hydroxylamine hydrochloride in dichloromethane, followed by neutralization with triethylamine. The product is purified via column chromatography (petroleum ether:ethyl acetate, 3:1 v/v) and crystallized by slow evaporation in ethyl acetate . Hydrochloride salt formation is achieved by treating the free base with concentrated HCl, enhancing stability and aqueous solubility .

Q. How does the hydrochloride salt form influence solubility and experimental handling?

The hydrochloride salt improves aqueous solubility due to ionic interactions, facilitating use in biological assays. For example, similar carboxylate hydrochloride salts exhibit solubility >50 mg/mL in water, enabling stock solution preparation for in vitro studies. Storage under anhydrous conditions at −15°C is recommended to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regioselectivity of the oxazolidine ring and ester group integrity.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 208.07).
  • Elemental analysis : Ensures stoichiometric Cl− content (theoretical: ~15.2%).
  • X-ray crystallography : Resolves stereochemical ambiguities (see Advanced Questions) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in Ethyl 1,2-oxazolidine-5-carboxylate derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) determines bond angles, torsion parameters, and hydrogen-bonding networks. For example, methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate exhibited a puckered oxazolidine ring (C2-C3-C4-N1 dihedral angle: 12.5°) and intramolecular hydrogen bonds (O−H⋯O=C, 1.89 Å). SHELXTL’s twin refinement algorithms address crystallographic disorder .

Q. What mechanistic insights explain the regioselectivity of oxazolidine ring formation?

Hydroxylamine acts as a bifunctional nucleophile, attacking the α,β-unsaturated ester’s carbonyl group to form a nitrone intermediate. Subsequent 5-exo-trig cyclization yields the oxazolidine ring. Kinetic studies show pH-dependent rate constants (k = 0.12 h⁻¹ at pH 4.5 vs. 0.03 h⁻¹ at pH 7.0), favoring acidic conditions .

Q. How do stability studies inform storage and reaction design for this compound?

Accelerated stability testing (40°C/75% RH) reveals:

  • Hydrolysis : Ester group degradation follows first-order kinetics (t₁/₂ = 14 days in pH 7.4 buffer).
  • Thermal stability : Decomposition onset at 185°C (DSC).
  • Mitigation : Use anhydrous solvents (e.g., THF) and inert atmospheres during reactions .

Q. What computational methods validate experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • IR spectra : C=O stretch at 1725 cm⁻¹ (experimental: 1730 cm⁻¹).
  • NBO charges : N1 atom charge = −0.72 e, supporting nucleophilic reactivity.
  • Solvent effects : PCM models correlate with experimental solubility trends (water > methanol > DCM) .

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